3,5-Dimethyl-1-(2-nitrophenyl)pyrazole
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Overview
Description
3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a nitrophenyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole typically involves the condensation of 2-nitrophenylhydrazine with 3,5-dimethyl-2-pyrazoline-1-one. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3,5-dimethyl-1-(2-aminophenyl)-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and other non-covalent interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group at the 4-position.
3,5-dimethyl-1-(2-aminophenyl)-1H-pyrazole: The nitro group is reduced to an amino group.
3,5-dimethyl-1-(2-chlorophenyl)-1H-pyrazole: The nitro group is substituted with a chlorine atom.
Uniqueness
3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities and applications compared to its analogs.
Properties
CAS No. |
29334-65-4 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3,5-dimethyl-1-(2-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H11N3O2/c1-8-7-9(2)13(12-8)10-5-3-4-6-11(10)14(15)16/h3-7H,1-2H3 |
InChI Key |
QMZNMSDEDVOGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2[N+](=O)[O-])C |
solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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